molecular formula C18H20N4O B11093911 N'-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide

N'-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide

Cat. No.: B11093911
M. Wt: 308.4 g/mol
InChI Key: DOLWATWJUVANPI-UHFFFAOYSA-N
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Description

N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties. This specific compound, due to its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide typically involves the reaction of benzohydrazide with a suitable benzodiazepine precursor. One common method includes the condensation of 1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-carboxylic acid with benzohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide is unique due to its specific substitution pattern on the benzodiazepine ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

N'-(1,2-dimethyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide

InChI

InChI=1S/C18H20N4O/c1-13-12-17(19-15-10-6-7-11-16(15)22(13)2)20-21-18(23)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,20)(H,21,23)

InChI Key

DOLWATWJUVANPI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC2=CC=CC=C2N1C)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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